Intracellular Polyglutamation Confers Prolonged Target Inhibition vs. Non-Polyglutamated TS Inhibitors
Raltitrexed's superior potency and prolonged intracellular retention are directly linked to its extensive polyglutamation. This key property distinguishes it from non-polyglutamated antifolates like ZD9331, where lack of polyglutamation leads to a rapid loss of activity. In A431 cells, the raltitrexed IC50 dropped dramatically from ~0.6 µM after 4-hour exposure to ~0.008 µM after 24-hour exposure, highlighting its retention and sustained effect, and it was nearly as potent as a continuous 72-hour exposure (IC50 = 0.003 µM) [1]. In contrast, the non-polyglutamated TS inhibitor ZD9331 had 4- and 24-hour IC50 values of >100 µM and ~100 µM, respectively, in the same model, demonstrating its lack of intracellular retention [1].
| Evidence Dimension | In vitro cytotoxicity potency and cellular retention |
|---|---|
| Target Compound Data | 4-hour IC50 ≈ 0.6 µM; 24-hour IC50 ≈ 0.008 µM; 72-hour continuous IC50 = 0.003 µM |
| Comparator Or Baseline | ZD9331 (non-polyglutamated TS inhibitor): 4-hour IC50 >100 µM; 24-hour IC50 ≈ 100 µM |
| Quantified Difference | Raltitrexed is >100-fold more potent after 24-hour exposure, demonstrating superior intracellular retention due to polyglutamation |
| Conditions | A431 human epidermoid carcinoma cell line; in vitro chemosensitivity assay |
Why This Matters
This cellular retention drives a prolonged pharmacodynamic effect, allowing for a convenient every-three-week dosing schedule while maintaining sustained target inhibition.
- [1] Theti DS, et al. The role of alpha-folate receptor-mediated transport in the antitumor activity of antifolate drugs. Clin Cancer Res. 2004 Feb 1;10(3):1080-9. View Source
